![molecular formula C13H13N5S B1230159 3-(1,5-dimethyl-3-pyrazolyl)-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1230159.png)
3-(1,5-dimethyl-3-pyrazolyl)-4-phenyl-1H-1,2,4-triazole-5-thione
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Overview
Description
3-(1,5-dimethyl-3-pyrazolyl)-4-phenyl-1H-1,2,4-triazole-5-thione is a member of triazoles.
Scientific Research Applications
Antimicrobial Activities
A study by Dogan et al. (1997) synthesized a series of 4-substituted benzylidene amino-5-[3(5)-methyl-5(3)-phenyl-1H-1-pyrazolyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives. These compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria (Dogan et al., 1997).
Structural and Molecular Studies
Artime et al. (2018) conducted a structural study of three 1,2,4-triazole derivatives, including 5,5-dimethyl-4-phenyl-4,5-dihydro-3H-1,2,4-triazole-3-thione. This research focused on characterizing these compounds through single-crystal X-ray diffraction, contributing to a better understanding of their molecular structures (Artime et al., 2018).
Synthesis and Characterization
Nayak and Poojary (2019) reported the synthesis of 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its derivatives. This study included the compound's characterization by various spectroscopic methods and examined its potential inhibitory interactions with human prostaglandin reductase (Nayak & Poojary, 2019).
Antitumor Activity
Fahmy et al. (2002) synthesized compounds containing the 1H-pyrazole ring linked to dihydrothiazoles and thiazolo[4,5-d]pyrimidines. The antitumor activity of these compounds, including derivatives of 1,2,4-triazole-3-thione, was evaluated, revealing broad-spectrum antitumor activity against various tumor cell lines (Fahmy et al., 2002).
properties
Product Name |
3-(1,5-dimethyl-3-pyrazolyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
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Molecular Formula |
C13H13N5S |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
3-(1,5-dimethylpyrazol-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H13N5S/c1-9-8-11(16-17(9)2)12-14-15-13(19)18(12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,15,19) |
InChI Key |
CZMJYYQHVSCJRX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C)C2=NNC(=S)N2C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=NN1C)C2=NNC(=S)N2C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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